

# A Comparative Analysis of Ceralifimod and Siponimod in Preclinical EAE Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two Sphingosine-1-Phosphate (S1P) receptor modulators, **Ceralifimod** (also known as KRP-203 or ONO-4641) and Siponimod (BAF312), in Experimental Autoimmune Encephalomyelitis (EAE) models, the most commonly used preclinical model for multiple sclerosis (MS). This comparison is based on available data from separate preclinical studies, as direct head-to-head trials are not prevalent in the reviewed literature.

### **Introduction to S1P Receptor Modulators**

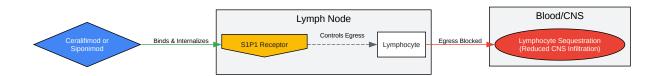
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have become a cornerstone in the treatment of relapsing forms of multiple sclerosis. Their primary mechanism of action involves binding to S1P receptors on lymphocytes, which leads to the internalization of these receptors. This process, known as functional antagonism, prevents lymphocytes from egressing out of secondary lymphoid organs, thereby reducing their infiltration into the central nervous system (CNS) where they would otherwise mediate inflammatory damage.[1][2]

**Ceralifimod** is a selective agonist for S1P receptors 1 and 5.[3] Siponimod is also a selective modulator of S1P receptors 1 and 5.[4][5] Beyond their peripheral immunomodulatory effects, both compounds can cross the blood-brain barrier, suggesting direct effects within the CNS. Preclinical studies in EAE models have explored these effects, demonstrating potential for reducing inflammation, preventing neurodegeneration, and ameliorating disease symptoms.



#### **Mechanism of Action: S1P Receptor Modulation**

The core mechanism for both **Ceralifimod** and Siponimod involves preventing the migration of pathogenic lymphocytes from lymph nodes into the CNS. By acting as functional antagonists of the S1P1 receptor on lymphocytes, these drugs trap the cells, reducing the circulating pool available to cause inflammation. Within the CNS, engagement of S1P1 and S1P5 receptors on astrocytes, oligodendrocytes, and microglia may contribute to neuroprotective and anti-inflammatory effects.



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**Caption:** S1P receptor modulation pathway leading to lymphocyte sequestration.

## **Comparative Efficacy Data in EAE Models**

The following table summarizes quantitative data from separate studies on **Ceralifimod** and Siponimod in various EAE models. The differences in EAE induction protocols, species, and dosing regimens preclude a direct statistical comparison but offer a qualitative overview of their respective efficacies.

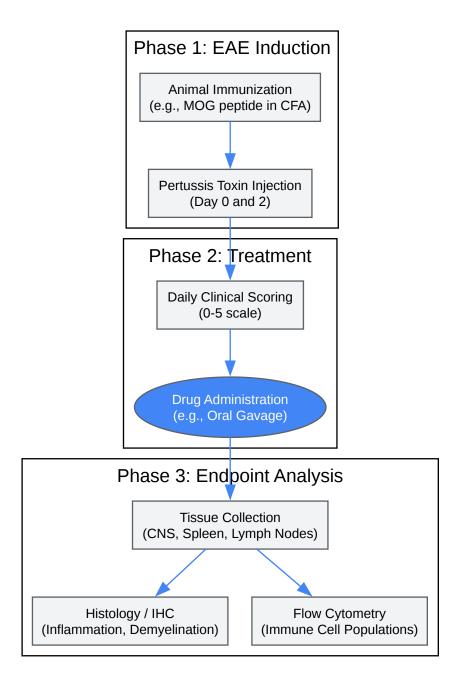


Parameter	Ceralifimod (ONO-4641)	Siponimod (BAF312)
Primary Efficacy	Prevented development of visual and somatosensory evoked potential (VEP/SEP) deficits.	Ameliorated EAE clinical course and reduced disease scores.
CNS Inflammation	Reduced levels of inflammation in the spinal cord and optic nerve.	Reduced meningeal ectopic lymphoid tissue (mELT) formation; diminished B and T cell presence in the meningeal compartment. Attenuated astrogliosis and microgliosis.
Demyelination	Reduced demyelination in the spinal cord and optic nerve.	Prevented demyelination in the spinal cord.
Neuroprotection	Reduced neurofilament damage.	Rescued loss of parvalbumin- positive (PV+) GABAergic interneurons; prevented synaptic neurodegeneration.
Peripheral Effects	Not explicitly reported in EAE studies, but known to reduce peripheral lymphocytes.	Massively reduced CD45.2+ population in splenic tissue; dose-dependent reduction in blood lymphocyte counts.
Species / Model	Dark Agouti Rats (MOG- induced relapsing-remitting EAE).	C57BL/6 Mice (MOG35-55 induced EAE); 2D2xTh Mice (spontaneous chronic EAE).
Dosage Tested	0.3 or 1.0 mg/kg (oral, daily).	3 mg/kg (oral, daily); 0.45 μ g/day (intracerebroventricular).

## **Experimental Protocols and Methodologies**

Detailed methodologies are crucial for interpreting the presented data. Below are the protocols for key experiments cited in this guide.





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**Caption:** A generalized workflow for a typical EAE experiment.

#### **Ceralifimod in Rat Relapsing-Remitting EAE**

 Model: Experimental autoimmune encephalomyelitis was induced in Dark Agouti rats using myelin oligodendrocyte glycoprotein (MOG).



- Drug Administration: Following the acute phase of the disease, rats were randomized and treated daily with oral **Ceralifimod** (0.3 or 1.0 mg/kg) or vehicle.
- Clinical Assessment: Neurological disability was monitored daily using a standardized 0- to 5-point clinical scoring system.
- Electrophysiology: Longitudinal evoked-potential (EP) electrophysiology was used to measure visual and somatosensory evoked potentials (VEPs and SEPs) at baseline and throughout the disease course to assess CNS function.
- Histopathology: At the end of the study, levels of inflammation, demyelination, and neurofilament damage were assessed in the spinal cord and optic nerve.

## Siponimod in Spontaneous Chronic and MOG-Induced EAE

- Model 1 (Spontaneous Chronic EAE): A murine spontaneous chronic EAE model in 2D2xTh mice, which features meningeal inflammatory infiltrates, was used.
  - Drug Administration: Siponimod (3 mg/kg BW) or vehicle was administered daily by oral gavage for 30 days, either before EAE onset (preventive) or at the peak of disease (therapeutic).
  - Histopathology: The extent and cellular composition of meningeal ectopic lymphoid tissue (mELT), spinal cord parenchyma, and spleen were assessed by histology and immunohistochemistry (e.g., LFB-PAS staining for demyelination).
- Model 2 (MOG-Induced EAE): Chronic progressive EAE was induced in C57BL/6 mice via immunization with MOG35-55 peptide.
  - Drug Administration: Minipumps allowing continuous intracerebroventricular (icv) infusion of siponimod (0.45 μ g/day ) for 4 weeks were implanted.
  - Clinical Assessment: EAE clinical scores were monitored.
  - Neuroprotective Assessment: Immunohistochemistry and western blot analyses were performed to assess astrogliosis, microgliosis, and the loss of parvalbumin-positive (PV+)



GABAergic interneurons in the striatum.

 Peripheral Effects: Peripheral lymphocyte counts were performed to assess systemic immune effects.

#### **Summary and Conclusion**

Both **Ceralifimod** and Siponimod demonstrate significant efficacy in preclinical EAE models, acting through the canonical S1P receptor modulation pathway to limit immune cell infiltration into the CNS.

- Siponimod has been extensively studied in various EAE models, with robust data supporting
  its ability to ameliorate clinical scores, reduce CNS inflammation and demyelination, and
  exert direct neuroprotective effects by preserving neuronal subtypes and reducing gliosis. Its
  efficacy is demonstrated in both preventive and therapeutic paradigms.
- **Ceralifimod** data, while less extensive in the public domain, shows a clear protective effect on neuronal function, as measured by evoked potentials, and a reduction in key pathological hallmarks of EAE, including inflammation and demyelination.

The available data suggests that both molecules are potent S1P1/5 modulators with significant therapeutic potential. However, the lack of direct comparative studies using identical EAE models and endpoints makes it difficult to definitively state if one is superior to the other in a preclinical setting. Siponimod's broader characterization, particularly regarding its direct neuroprotective mechanisms at the cellular level, provides a more detailed picture of its potential benefits within the CNS. Future head-to-head studies would be invaluable for a more precise comparison of their therapeutic indices and mechanistic nuances.

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